molecular formula C11H10BrFO3 B2640158 (E)-4-(2-bromo-4-fluorophenoxy)-2-methylbut-2-enoic acid CAS No. 1562604-81-2

(E)-4-(2-bromo-4-fluorophenoxy)-2-methylbut-2-enoic acid

Cat. No.: B2640158
CAS No.: 1562604-81-2
M. Wt: 289.1
InChI Key: NCLCYNGXLXPMRB-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-(2-bromo-4-fluorophenoxy)-2-methylbut-2-enoic acid is an organic compound that features both bromine and fluorine atoms attached to a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(2-bromo-4-fluorophenoxy)-2-methylbut-2-enoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromo-4-fluorophenol and 2-methylbut-2-enoic acid.

    Reaction Conditions: The phenol group of 2-bromo-4-fluorophenol is reacted with 2-methylbut-2-enoic acid under basic conditions to form the desired product. Common bases used include sodium hydroxide or potassium carbonate.

    Catalysts: The reaction may be catalyzed by transition metals such as palladium or copper to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(2-bromo-4-fluorophenoxy)-2-methylbut-2-enoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the double bond can yield saturated derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted phenoxy derivatives.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated butanoic acid derivatives.

Scientific Research Applications

(E)-4-(2-bromo-4-fluorophenoxy)-2-methylbut-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (E)-4-(2-bromo-4-fluorophenoxy)-2-methylbut-2-enoic acid exerts its effects involves its interaction with specific molecular targets. The phenoxy group allows it to bind to enzymes or receptors, potentially inhibiting or modifying their activity. The bromine and fluorine atoms can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-fluorobenzoic acid
  • Ethyl bromodifluoroacetate
  • 4-Bromo-2-fluorobiphenyl

Uniqueness

(E)-4-(2-bromo-4-fluorophenoxy)-2-methylbut-2-enoic acid is unique due to its combination of a phenoxy group with both bromine and fluorine atoms, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

(E)-4-(2-bromo-4-fluorophenoxy)-2-methylbut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrFO3/c1-7(11(14)15)4-5-16-10-3-2-8(13)6-9(10)12/h2-4,6H,5H2,1H3,(H,14,15)/b7-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCLCYNGXLXPMRB-QPJJXVBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1=C(C=C(C=C1)F)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\COC1=C(C=C(C=C1)F)Br)/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.